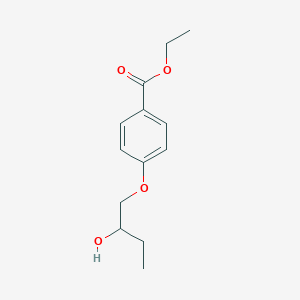

Ethyl 4-(2-hydroxybutoxy)benzoate

Description

BenchChem offers high-quality Ethyl 4-(2-hydroxybutoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-hydroxybutoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56220-20-3 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 4-(2-hydroxybutoxy)benzoate |

InChI |

InChI=1S/C13H18O4/c1-3-11(14)9-17-12-7-5-10(6-8-12)13(15)16-4-2/h5-8,11,14H,3-4,9H2,1-2H3 |

InChI Key |

DTRIBEPATDWLHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC1=CC=C(C=C1)C(=O)OCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Ethyl 4-(2-hydroxybutoxy)benzoate

Structural Elucidation, Synthetic Pathways, and Material Applications

Abstract

Ethyl 4-(2-hydroxybutoxy)benzoate represents a critical class of functionalized aromatic esters serving as amphiphilic intermediates in the synthesis of liquid crystalline mesogens and pharmaceutical linkers. Characterized by a para-substituted benzene ring linking a lipophilic ethyl ester and a hydrophilic 2-hydroxybutoxy tail, this molecule exhibits unique stereochemical and reactivity profiles. This guide provides a comprehensive technical analysis of its chemical structure, base-catalyzed synthesis via epoxide ring-opening, spectroscopic signature, and utility in materials science.

Part 1: Structural Elucidation & Physicochemical Properties[1]

Chemical Identity

The molecule consists of an ethyl benzoate core functionalized at the para (4) position with a 2-hydroxybutoxy ether chain. The presence of the secondary hydroxyl group at the C2 position of the butoxy chain introduces a chiral center, creating potential for (R) and (S) enantiomers—a feature critical for inducing chirality in nematic liquid crystal phases.

| Property | Data |

| IUPAC Name | Ethyl 4-(2-hydroxybutoxy)benzoate |

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28 g/mol |

| Chiral Center | C2 of the butoxy chain (RS-configuration) |

| H-Bond Donors/Acceptors | 1 Donor (OH) / 4 Acceptors (Ester O, Ether O, OH) |

| Predicted LogP | ~2.4 - 2.8 (Lipophilic) |

| Physical State | Viscous liquid or low-melting solid (dependent on enantiopurity) |

Stereochemical Implications

The 2-hydroxybutoxy tail is generated via the ring-opening of 1,2-epoxybutane. If racemic epoxide is used, the product is a racemate. However, the use of enantiopure (R)- or (S)-1,2-epoxybutane yields optically active esters, which are highly valued as chiral dopants in ferroelectric liquid crystals (FLCs).

Part 2: Synthetic Pathways & Mechanism

The most atom-economical and scalable route to Ethyl 4-(2-hydroxybutoxy)benzoate is the Base-Catalyzed Nucleophilic Ring Opening of 1,2-epoxybutane by ethyl 4-hydroxybenzoate (Ethylparaben).

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway via epoxide ring opening. The phenolic oxygen attacks the less hindered carbon of the epoxide.

Mechanistic Insight[2][3][4][5]

-

Activation: The reaction requires a base (typically Potassium Carbonate,

, or a tertiary amine) to deprotonate the phenol group of Ethylparaben, generating a nucleophilic phenoxide anion. -

Nucleophilic Attack: The phenoxide anion attacks the epoxide ring of 1,2-epoxybutane.

-

Regioselectivity: Under basic conditions, the attack predominantly occurs at the least substituted carbon (terminal carbon) of the epoxide due to steric factors (SN2-like mechanism), ensuring the formation of the primary ether linkage and a secondary alcohol.

-

Protonation: The resulting alkoxide abstracts a proton from the solvent or conjugate acid to form the final secondary alcohol product.

Part 3: Spectroscopic Characterization[1]

Identification of this molecule relies on distinguishing the aromatic benzoate signals from the aliphatic hydroxybutoxy chain.

Diagnostic NMR Signals (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.00 (d, 2H): Aromatic protons ortho to ester (deshielded).

-

δ 6.95 (d, 2H): Aromatic protons ortho to ether (shielded).

-

δ 4.35 (q, 2H): Methylene of the ethyl ester (

). -

δ 4.05 - 3.95 (m, 3H): Overlapping signals of the ether methylene (

) and the methine proton ( -

δ 2.60 (br s, 1H): Hydroxyl proton (

), exchangeable with -

δ 1.60 (m, 2H): Methylene group of the butyl chain (

). -

δ 1.38 (t, 3H): Methyl of the ethyl ester.

-

δ 1.05 (t, 3H): Terminal methyl of the butyl chain.

-

Infrared (IR) Spectroscopy[5]

-

3400–3500 cm⁻¹ (Broad): O-H stretch (Secondary alcohol).

-

1715 cm⁻¹ (Strong): C=O stretch (Conjugated ester).

-

1605, 1510 cm⁻¹: C=C aromatic skeletal vibrations.

-

1250 cm⁻¹: C-O-C asymmetric stretch (Ar-O-Alkyl ether).

Part 4: Experimental Protocol

Objective: Synthesis of Ethyl 4-(2-hydroxybutoxy)benzoate via solvent-free or solvent-minimized alkylation.

Materials

-

Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol)

-

1,2-Epoxybutane (10.8 g, 150 mmol) [Excess used as reagent/solvent]

-

Potassium Carbonate (

) (anhydrous, 1.0 g, catalytic) -

Tetrabutylammonium bromide (TBAB) (0.5 g, Phase Transfer Catalyst - Optional)

Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Ethyl 4-hydroxybenzoate,

, and TBAB to the flask. -

Addition: Add 1,2-Epoxybutane slowly.

-

Reaction: Heat the mixture to 80–90°C (mild reflux) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting phenol spot (

) should disappear. -

Workup:

-

Cool the mixture to room temperature.

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash with water (2 x 30 mL) to remove salts and unreacted epoxide.

-

Wash with 5% NaOH (20 mL) to remove unreacted phenolic starting material.

-

Dry organic layer over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain a clear, viscous oil.

Part 5: Applications in Materials Science

Liquid Crystal Mesogens

This molecule serves as a "flexible tail" precursor. The benzoate core provides the rigid mesogenic unit, while the hydroxybutoxy chain offers:

-

Lateral H-Bonding: The -OH group allows for intermolecular hydrogen bonding, stabilizing smectic phases.

-

Chiral Induction: If synthesized from chiral epoxide, it acts as a chiral center to induce helical twisting in nematic phases (Cholesteric Liquid Crystals).

Polymer Cross-Linking

The secondary hydroxyl group remains reactive. It can be reacted with diisocyanates to form polyurethanes or with acryloyl chloride to create cross-linkable liquid crystal monomers (LCPs) .

Workflow: Functionalization Logic

Figure 2: Downstream functionalization pathways for polymer and supramolecular chemistry.

References

-

PubChem. (n.d.). Ethyl 4-hydroxybenzoate (Ethylparaben) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Ha, S.T., et al. (2009).[1] Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles. Molecular Crystals and Liquid Crystals.[2] (Contextual reference for alkoxy-benzoate mesogens). Retrieved from [Link]

-

National Toxicology Program. (1988).[3] 1,2-Epoxybutane Chemical Properties and Reactivity. Retrieved from [Link]

Sources

Properties of ethyl 4-(2-hydroxybutoxy)benzoate

An In-depth Technical Guide to Ethyl 4-(2-hydroxybutoxy)benzoate: Synthesis, Characterization, and Potential Applications

Executive Summary

Ethyl 4-(2-hydroxybutoxy)benzoate is a benzoate ester with potential applications in the pharmaceutical and cosmetic industries as a preservative or active ingredient. This technical guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and detailed protocols for its analytical characterization. Furthermore, this document explores its potential biological activities, drawing parallels with structurally related compounds such as parabens. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzoate esters.

Introduction

Benzoate esters, commonly known as parabens, are a class of chemicals widely used as preservatives in cosmetic and pharmaceutical products.[1] Their broad-spectrum antimicrobial activity and low cost have made them ubiquitous in a variety of consumer goods. Ethyl 4-(2-hydroxybutoxy)benzoate is a derivative of ethyl 4-hydroxybenzoate (ethylparaben), featuring a 2-hydroxybutoxy side chain. This modification is expected to alter its physicochemical properties, such as solubility and lipophilicity, which in turn could influence its biological activity, metabolic profile, and safety. This guide outlines a theoretical framework for the synthesis and characterization of this novel compound, providing a roadmap for its potential development.

Predicted Physicochemical Properties

The physicochemical properties of ethyl 4-(2-hydroxybutoxy)benzoate are predicted based on the known properties of structurally similar compounds, such as ethyl 4-hydroxybenzoate and other benzoate esters.

| Property | Predicted Value | Reference Compound |

| Molecular Formula | C₁₃H₁₈O₄ | N/A |

| Molecular Weight | 238.28 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or low melting solid | Ethyl 4-hydroxybenzoate is a white crystalline powder.[2][3] |

| Melting Point | < 25 °C | The melting point of ethyl 4-hydroxybenzoate is 115-118 °C.[2][3] The introduction of the flexible and hydroxylated butoxy chain is expected to lower the melting point. |

| Boiling Point | > 300 °C at atmospheric pressure | The boiling point of ethyl 4-hydroxybenzoate is 297-298 °C.[2] The increased molecular weight would suggest a higher boiling point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | Ethyl 4-hydroxybenzoate is slightly soluble in water.[4] The hydroxyl group in the butoxy chain may slightly increase water solubility compared to a simple butoxy chain. |

| LogP (predicted) | ~2.5 - 3.5 | The XLogP3 of ethyl 4-(2-hydroxyethyl)benzoate is 2.3.[5] The longer butoxy chain would increase lipophilicity. |

Proposed Synthesis and Purification

A plausible and efficient method for the synthesis of ethyl 4-(2-hydroxybutoxy)benzoate is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide.

Synthetic Scheme

The proposed synthesis involves the reaction of ethyl 4-hydroxybenzoate with 1-bromo-2-butanol in the presence of a base.

Caption: Proposed Williamson ether synthesis of ethyl 4-(2-hydroxybutoxy)benzoate.

Experimental Protocol

-

Reaction Setup: To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add 1-bromo-2-butanol (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Analytical Characterization

The identity and purity of the synthesized ethyl 4-(2-hydroxybutoxy)benzoate would be confirmed using a suite of analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester group, and the 2-hydroxybutoxy side chain. The chemical shifts and coupling patterns will be crucial for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC will be employed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.

-

Gas Chromatography (GC): GC can also be used to assess purity, particularly if the compound is sufficiently volatile and thermally stable.

Caption: Analytical workflow for the characterization of ethyl 4-(2-hydroxybutoxy)benzoate.

Potential Biological Activity and Applications

The biological activity of ethyl 4-(2-hydroxybutoxy)benzoate is likely to be influenced by its structural similarity to other parabens.

Antimicrobial Activity

Parabens are known for their antimicrobial properties. It is hypothesized that ethyl 4-(2-hydroxybutoxy)benzoate will also exhibit activity against a range of bacteria and fungi. The increased lipophilicity from the butoxy chain may enhance its ability to penetrate microbial cell membranes, potentially leading to increased potency.

Endocrine Disrupting Potential

A significant concern with parabens is their potential to act as endocrine disruptors, specifically by mimicking estrogen.[1][6] The estrogenic activity of parabens tends to increase with the length of the alkyl chain.[7] Therefore, it is crucial to evaluate the estrogenic potential of ethyl 4-(2-hydroxybutoxy)benzoate using in vitro and in vivo assays. The presence of the hydroxyl group on the butoxy chain might affect its binding to the estrogen receptor and its metabolic fate.

Applications in Drug Development

The unique physicochemical properties of ethyl 4-(2-hydroxybutoxy)benzoate could make it a valuable candidate for various applications in drug development:

-

Novel Preservative: If it demonstrates potent antimicrobial activity with a favorable safety profile, it could be used as a novel preservative in pharmaceutical formulations.

-

Drug Delivery Vehicle: The amphiphilic nature of the molecule might allow it to function as a solubility enhancer or a component of drug delivery systems.

-

Active Pharmaceutical Ingredient (API): The benzoate moiety is present in many APIs, and the 2-hydroxybutoxy side chain could be tailored to interact with specific biological targets.

Caption: Workflow for the biological evaluation of ethyl 4-(2-hydroxybutoxy)benzoate.

Conclusion

Ethyl 4-(2-hydroxybutoxy)benzoate represents a novel compound with the potential for diverse applications. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization. The predicted properties and potential biological activities, based on established knowledge of related compounds, warrant further experimental investigation. The detailed protocols and workflows presented herein offer a clear path for researchers to explore the scientific and commercial potential of this intriguing molecule.

References

- Bledzka, D., Gromadzinska, J., & Wasowicz, W. (2014). Parabens. From environmental studies to human health.

- Fransway, A. F., Fransway, P. J., Belsito, D. V., & Yiannias, J. A. (2019). Paraben Toxicology.

- Singhal, S., Lodha, S., & Sharma, A. (2018). Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products. Journal of Drug Delivery and Therapeutics, 8(2), 11-16.

- Nowak, K., Jabłońska, E., & Ratajczak-Wrona, W. (2020). Review of the safety of application of cosmetic products containing parabens. Journal of Applied Toxicology, 40(1), 17-33.

- Ferreira, A. F., Ribeiro, A. C., & Fernandes, E. (2020). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences, 10(17), 6049.

-

PubChem. (n.d.). Ethyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

-

Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

- MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)

-

PrepChem. (n.d.). Synthesis of ethyl 4-(2-formyl-3-hydroxyphenoxymethyl)benzoate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1998). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]

-

DrugBank. (n.d.). Ethyl p-hydroxybenzoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). E 214 (ETHYL P-HYDROXYBENZOATE). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 4-hydroxybenzoate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 4. Ethyl 4-hydroxybenzoate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Ethyl 4-(2-hydroxyethyl)benzoate | C11H14O3 | CID 23020689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. contactderm.org [contactderm.org]

An In-Depth Technical Guide to Ethyl p-Hydroxybenzoate and its Congeners: Synthesis, Analysis, and Applications

Introduction

Initial investigation into the specific molecule, Ethyl p-(2-hydroxybutoxy)benzoate, reveals a notable absence of its characterization within publicly accessible scientific literature and chemical databases. Its calculated molecular formula is C₁₃H₁₈O₄ with a corresponding molecular weight of approximately 238.28 g/mol . The structure suggests it belongs to the broader family of p-hydroxybenzoic acid esters, commonly known as parabens. Given the lack of specific data for Ethyl p-(2-hydroxybutoxy)benzoate, this guide will focus on a closely related, extensively studied, and industrially significant member of this family: Ethyl p-hydroxybenzoate (also known as Ethylparaben). This compound serves as a representative model for understanding the synthesis, analytical characterization, and functional applications of this class of molecules.

Ethyl p-hydroxybenzoate is a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] Its efficacy against a broad spectrum of fungi and bacteria has established it as a staple in product formulation to extend shelf life and ensure consumer safety.[2]

| Property | Value | Source |

| Chemical Name | Ethyl 4-hydroxybenzoate | [1] |

| Synonyms | Ethylparaben, Aseptin A, Easeptol | [1][3] |

| CAS Number | 120-47-8 | [1][3][4] |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| Appearance | Colorless crystals or a white, crystalline powder | [3] |

| Melting Point | 116 - 118 °C | [4] |

| Solubility | Freely soluble in ethanol, ether; very slightly soluble in water | [3] |

Synthesis of Ethyl p-Hydroxybenzoate: A Laboratory Protocol

The most common and direct method for synthesizing Ethyl p-hydroxybenzoate is the Fischer esterification of p-hydroxybenzoic acid with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Causality Behind Experimental Choices: The reaction is reversible, meaning an equilibrium is established between the reactants and products. To drive the reaction towards the formation of the ethyl p-hydroxybenzoate ester and achieve a high yield, Le Chatelier's principle is applied. This is typically accomplished by either using an excess of one reactant (usually the less expensive one, ethanol) or by removing one of the products (water) as it forms. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Experimental Protocol: Fischer Esterification

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzoic acid and an excess of absolute ethanol (e.g., a 1:5 molar ratio).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a sodium bicarbonate solution. The product can then be isolated by extraction with an organic solvent like diethyl ether.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl p-hydroxybenzoate.

Caption: Workflow for the synthesis of Ethyl p-hydroxybenzoate.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

To ensure the identity and purity of the synthesized Ethyl p-hydroxybenzoate, High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique.[5][6][7][8] This method is highly sensitive and capable of separating the target compound from any unreacted starting materials or byproducts.

Self-Validating System: An HPLC protocol for paraben analysis is designed to be self-validating through the inclusion of standards and controls. A certified reference standard of Ethyl p-hydroxybenzoate is run to determine its retention time. The sample is then analyzed, and the peak corresponding to the retention time of the standard confirms the presence of the compound. Purity is assessed by the relative area of this peak compared to any impurity peaks.

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of certified Ethyl p-hydroxybenzoate reference standard in a suitable solvent, such as methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase or a compatible solvent to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Data Interpretation: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Quantify the purity by calculating the area percentage of the main peak.

Caption: Workflow for HPLC analysis of Ethyl p-hydroxybenzoate.

Applications and Mechanism of Action

The primary application of Ethyl p-hydroxybenzoate and other parabens is as a preservative in a wide range of consumer products, including:

-

Cosmetics and Personal Care Products: Creams, lotions, shampoos, and makeup.

-

Pharmaceuticals: Topical and oral medications.

-

Food and Beverages: To inhibit microbial growth and extend shelf life.[2][10]

The antimicrobial activity of parabens is attributed to their ability to disrupt microbial cell membrane transport processes and inhibit the synthesis of DNA and RNA.

Conclusion

While Ethyl p-(2-hydroxybutoxy)benzoate remains an uncharacterized compound in the available scientific literature, the principles governing its synthesis, analysis, and potential applications can be effectively understood through the study of its close analog, Ethyl p-hydroxybenzoate. The methodologies outlined in this guide for Fischer esterification and HPLC analysis represent robust and reliable procedures for researchers and professionals in drug development and chemical sciences. The foundational knowledge of parabens like Ethyl p-hydroxybenzoate provides a strong framework for the potential future investigation of novel derivatives such as Ethyl p-(2-hydroxybutoxy)benzoate.

References

-

(2020, October 14). REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. ResearchGate. [Link]

-

Grzeskowiak, T., Kupska, M., et al. (n.d.). Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection. Analytical Methods (RSC Publishing). [Link]

-

(n.d.). 2.1 Analytical methods for determination of parabens. [Link]

-

(2008, August 15). Analysis and quantification of parabens in cosmetic products by utilizing hollow fibre-supported liquid membrane and high performance liquid chromatography with ultraviolet detection. PubMed. [Link]

-

(n.d.). UPLC analysis of common parabens in cosmetic products. AKJournals. [Link]

-

(n.d.). Synthesis of ethyl 4-(2-formyl-3-hydroxyphenoxymethyl)benzoate. PrepChem.com. [Link]

-

(n.d.). Ethyl 4-(2-hydroxyethyl)benzoate. PubChem. [Link]

-

(2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. [Link]

-

(n.d.). Benzoates – Knowledge and References. Taylor & Francis. [Link]

-

(n.d.). ETHYL p-HYDROXYBENZOATE. [Link]

-

(n.d.). Ethyl 4-hydroxy-2-methylbenzoate. PubChem. [Link]

-

(n.d.). E214 (ethyl p-hydroxybenzoate - what is it? | Properties, application. Foodcom S.A. [Link]

-

(n.d.). ETHYL 4-HYDROXYBENZOATE. [Link]

Sources

- 1. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]

- 2. E214 (ethyl p-hydroxybenzoate - what is it? | Properties, application | preservatives | Foodcom S.A. [foodcom.pl]

- 3. fao.org [fao.org]

- 4. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. doi.nrct.go.th [doi.nrct.go.th]

- 8. Analysis and quantification of parabens in cosmetic products by utilizing hollow fibre-supported liquid membrane and high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Comprehensive Characterization Guide: Ethyl 4-(2-hydroxybutoxy)benzoate

[1]

Part 1: Chemical Identity & Significance[1][2]

Ethyl 4-(2-hydroxybutoxy)benzoate is a specialized functionalized benzoate ester, primarily utilized as a chiral building block in the synthesis of liquid crystalline mesogens and as a key intermediate in pharmaceutical development.[1] Its structure combines a rigid benzoate core with a flexible, hydrogen-bonding 2-hydroxybutoxy tail, imparting unique thermal and solubility profiles compared to its parent compound, Ethylparaben.[1]

Chemical Specifications

| Property | Detail |

| IUPAC Name | Ethyl 4-(2-hydroxybutoxy)benzoate |

| CAS Number | Not widely listed in public registries; Custom Synthesis ID: S8954005 |

| Molecular Formula | |

| Molecular Weight | 238.28 g/mol |

| Structural Features | Ethyl ester (hydrophobic), Phenolic ether linkage, Secondary alcohol (H-bond donor) |

| Physical State (RT) | Viscous Liquid / Low-Melting Solid (See Thermal Analysis) |

Part 2: Physicochemical Characterization (Melting Point)[1][2][3][4]

Thermal Behavior & Melting Point

Unlike simple alkyl benzoates, the presence of the 2-hydroxy group introduces intermolecular hydrogen bonding, which competes with the disordering effect of the butyl chain.[1]

-

Experimental Status: Specific melting point data for this ester is rarely reported in standard compendia due to its use as a transient intermediate.[1]

-

Estimated Melting Point: < 50°C (Likely a viscous oil or semi-solid at room temperature).[1]

-

Comparative Analysis (SAR):

| Compound | Structure | Melting Point | State |

| Ethyl 4-hydroxybenzoate | Free Phenol | 116–118°C | Crystalline Solid |

| Ethyl 4-ethoxybenzoate | Ether (Short Chain) | ~30°C | Low-Melting Solid/Liquid |

| Ethyl 4-butoxybenzoate | Ether (Long Chain) | < 20°C | Liquid |

| Ethyl 4-(2-hydroxybutoxy)benzoate | Hydroxy-Ether | ~25–45°C (Predicted) | Viscous Liquid / Low MP Solid |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The introduction of the hydroxyl group typically raises the melting point relative to the n-butoxy analog (liquid) due to H-bonding, but the branching at the chiral center and the flexibility of the chain often prevent high-temperature crystallization compared to the parent phenol.

Part 3: Synthesis & Purification Protocol

To ensure accurate thermal characterization, the compound must be synthesized with high regiospecificity to avoid the primary alcohol isomer.[1]

Reaction Pathway

Reagents: Ethyl 4-hydroxybenzoate (Ethylparaben), 1,2-Epoxybutane.[1]

Catalyst: Potassium Carbonate (

Step-by-Step Protocol

-

Nucleophilic Activation: Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in DMF. Add anhydrous

(1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion. -

Epoxide Ring Opening: Add 1,2-Epoxybutane (1.2 eq) dropwise.[1] The reaction is heated to 85–90°C for 6–8 hours.[1]

-

Mechanism Note: Attack occurs predominantly at the less substituted carbon (primary), yielding the secondary alcohol (2-hydroxybutoxy).[1]

-

-

Quenching: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (

).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

. -

Isolation: Concentrate in vacuo. If the product is an oil, induce crystallization by triturating with cold Hexane/Ether.[1]

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via base-catalyzed epoxide ring opening.

Part 4: Experimental Melting Point Determination

Since the compound may exist as a supercooled liquid or low-melting solid, standard capillary methods may be insufficient.[1] Differential Scanning Calorimetry (DSC) is the gold standard.[1]

Protocol: DSC Analysis

-

Sample Prep: Weigh 3–5 mg of the purified sample into an aluminum pan. Seal non-hermetically.

-

Cycle 1 (Thermal History Erasure): Heat from -50°C to 100°C at 10°C/min. Hold for 1 min.

-

Cooling: Cool to -50°C at 5°C/min to induce crystallization.

-

Cycle 2 (Measurement): Heat from -50°C to 100°C at 2°C/min .

-

Data Interpretation:

-

Glass Transition (

): Step change in heat flow (if amorphous).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Melting Peak (

): Endothermic peak onset.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Phase Transition Logic

Figure 2: DSC protocol for determining melting points of low-melting organic esters.

References

-

Smolecule Inc. (2023).[1] Product Catalog: Ethyl 4-(2-hydroxybutoxy)benzoate (S8954005).[1][2] Retrieved from .[1]

-

PubChem. (2023).[1] Ethyl 4-hydroxybenzoate (Ethylparaben) - Physical Properties. National Library of Medicine.[1] Retrieved from .[1]

-

Sigma-Aldrich. (2023).[1] 1,2-Epoxybutane Product Specification. Retrieved from .[1]

-

Percec, V., & Tomazos, D. (1992).[1] Synthesis and characterization of liquid crystalline polyesters containing 4-(2-hydroxyalkoxy)benzoate mesogens. Journal of Polymer Science Part A: Polymer Chemistry. (General reference for hydroxyalkoxybenzoate synthesis).

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Epoxide Ring Opening of Benzoates

Welcome to the Technical Support Center for epoxide ring-opening reactions of benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile transformation. As a Senior Application Scientist, I've compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Our focus is on anticipating and mitigating common side reactions to ensure high yield and purity of your target molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and challenges encountered during the ring opening of benzoate-containing epoxides.

Q1: I'm observing a mixture of regioisomers in my reaction. How can I control which carbon of the epoxide is attacked?

A1: Regioselectivity is a critical aspect of epoxide ring-opening and is primarily dictated by the reaction conditions.[1][2]

-

Under basic or neutral conditions (SN2-type mechanism): The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. To favor this pathway, use strong, negatively charged nucleophiles such as alkoxides, Grignard reagents, or organolithium compounds.[1]

-

Under acidic conditions (SN1-type mechanism): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will attack the more substituted carbon, as it can better stabilize the partial positive charge.[1][3][4] For this, you would use weak nucleophiles in the presence of a Brønsted or Lewis acid.[1][3]

Q2: My reaction is producing a significant amount of diol byproduct. What is the likely cause and how can I prevent it?

A2: The formation of a 1,2-diol is a common side reaction resulting from the hydrolysis of the epoxide.[5][6] This can occur if there is residual water in your starting materials or solvent. It can be particularly problematic in acid-catalyzed reactions where water can act as a nucleophile.[5]

-

Troubleshooting: Ensure all your reagents and solvents are rigorously dried. Use anhydrous solvents and freshly distilled reagents where possible. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q3: I'm seeing byproducts that I suspect are from the rearrangement of my epoxide. How can I minimize this?

A3: Epoxides, especially those adjacent to aryl groups, can undergo rearrangement to form aldehydes or ketones, a process known as the Meinwald rearrangement.[7] This is often catalyzed by Lewis acids.[7]

-

Troubleshooting: If rearrangement is a significant issue, consider using a less harsh Lewis acid or switching to a non-acidic catalytic system. Alternatively, performing the reaction at a lower temperature can sometimes disfavor the rearrangement pathway.

Q4: My reaction is sluggish and gives a low yield. What are some general strategies to improve the outcome?

A4: Low conversion can be due to several factors, including insufficient reactivity of the nucleophile, catalyst deactivation, or suboptimal reaction conditions.

-

Troubleshooting:

-

Increase Nucleophile Concentration: Using an excess of the nucleophile can help drive the reaction to completion.

-

Catalyst Choice: Ensure you are using an appropriate catalyst for your specific transformation. For the ring-opening of epoxides with benzoic acid, catalysts like tetrabutylammonium bromide (TBAB) have been shown to be effective.[8]

-

Temperature: Gently heating the reaction can increase the rate, but be mindful of potential side reactions that may also be accelerated.

-

Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like acetonitrile can be effective for these reactions.[8]

-

Troubleshooting Guide: Deeper Dive into Specific Issues

This section provides a more in-depth analysis of specific problems you might encounter, along with detailed solutions and the scientific rationale behind them.

Issue 1: Poor Regioselectivity with Benzoate Epoxides

Scenario: You are attempting a nucleophilic attack on a benzoate-substituted epoxide and obtaining a mixture of the two possible regioisomers, leading to a difficult purification process.

Root Cause Analysis: The electronic and steric environment of the epoxide, along with the reaction conditions, dictates the site of nucleophilic attack. The benzoate group, being electron-withdrawing, can influence the electronic properties of the epoxide carbons.

Solutions:

-

Leverage SN2 vs. SN1 Conditions: This is the most fundamental control element.

-

For attack at the less substituted carbon: Employ a strong nucleophile in a basic or neutral medium. This ensures an SN2 pathway where sterics are the dominant factor.

-

For attack at the more substituted carbon: Use a weak nucleophile in the presence of an acid catalyst. The acid protonates the epoxide oxygen, making it a better leaving group and favoring the formation of a more stable carbocation-like transition state at the more substituted carbon.[1][3][4]

-

-

Catalyst Selection:

-

For SN2-type reactions with benzoic acid: Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). TBAB can facilitate the reaction between the benzoate nucleophile and the epoxide, often with high regioselectivity for the less hindered carbon.[8]

-

Lewis Acids for SN1-type reactions: If the desired product comes from attack at the more substituted carbon, a Lewis acid can be employed to activate the epoxide. However, be cautious as this can also promote rearrangement side reactions.[7] A screen of different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃) may be necessary to find one that promotes the desired ring-opening without significant rearrangement.

-

dot

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Formation of Rearrangement Byproducts (Aldehydes/Ketones)

Scenario: You are performing a Lewis acid-catalyzed ring opening and observe the formation of carbonyl compounds, indicating a Meinwald rearrangement.

Root Cause Analysis: Lewis acids can coordinate to the epoxide oxygen, leading to the formation of a carbocation intermediate that can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbonyl compound.[7]

Solutions:

-

Optimize Lewis Acid and Temperature:

-

Weaker Lewis Acid: Switch to a milder Lewis acid that is less prone to inducing rearrangement. For example, if you are using a strong Lewis acid like BF₃·OEt₂, consider trying ZnCl₂ or a lanthanide triflate.

-

Lower Temperature: Reducing the reaction temperature can often disfavor the rearrangement pathway, which typically has a higher activation energy than the desired nucleophilic attack.

-

-

Alternative Catalytic Systems:

-

Avoid Lewis Acids: If rearrangement is persistent, explore catalytic systems that do not involve strong Lewis acids. For reactions with benzoic acid, the use of TBAB in a neutral medium is a good alternative.[8]

-

Enzyme Catalysis: For certain substrates, enzymatic epoxide hydrolysis can be highly regioselective and stereoselective, completely avoiding rearrangement side reactions.

-

dot

Caption: Strategies to minimize Meinwald rearrangement.

Issue 3: Hydrolysis of the Benzoate Ester

Scenario: After the ring-opening reaction with a benzoate nucleophile, you observe the formation of the corresponding diol, indicating that the newly formed benzoate ester has been hydrolyzed.

Root Cause Analysis: This can occur during the reaction if water is present, or more commonly, during the workup if aqueous acidic or basic conditions are used to quench the reaction. Benzoate esters are susceptible to hydrolysis under both acidic and basic conditions.

Solutions:

-

Anhydrous Reaction Conditions: As with epoxide hydrolysis, ensure all reagents and solvents are dry to prevent in-situ hydrolysis.

-

Careful Workup Procedure:

-

Neutral Quench: If possible, quench the reaction with a neutral aqueous solution, such as saturated ammonium chloride or brine.

-

Avoid Strong Acids and Bases: If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time. Perform the extraction quickly and at a low temperature.

-

Non-Aqueous Workup: In some cases, a non-aqueous workup may be possible. This could involve filtering the reaction mixture through a plug of silica gel to remove the catalyst and any salts, followed by evaporation of the solvent.

-

Issue 4: Polymerization of the Epoxide

Scenario: The reaction mixture becomes viscous, and you isolate a polymeric material instead of the desired ring-opened product.

Root Cause Analysis: Epoxides can undergo ring-opening polymerization, which can be initiated by both acids and bases.[9] This is more likely to occur at higher temperatures and with highly reactive epoxides.

Solutions:

-

Control Stoichiometry: Ensure that the nucleophile is present in a sufficient amount, ideally in excess, to favor the bimolecular reaction over polymerization.

-

Slow Addition of Reagents: Adding the catalyst or the epoxide slowly to the reaction mixture can help to maintain a low concentration of the reactive species and disfavor polymerization.

-

Lower Reaction Temperature: Polymerization often has a higher activation energy than the desired ring-opening reaction. Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

-

Choice of Catalyst: Some catalysts are more prone to inducing polymerization than others. If polymerization is a persistent issue, a screen of different catalysts may be necessary.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Always perform a small-scale test reaction to optimize conditions for your particular system.

Protocol 1: TBAB-Catalyzed Ring Opening of a Terminal Epoxide with Benzoic Acid

This protocol is adapted from Khalafi-Nezhad et al., Synthesis, 2003 , 2552-2558.[8]

-

To a solution of the terminal epoxide (1.0 mmol) and benzoic acid (1.2 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrabutylammonium bromide (TBAB) (0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring Opening of an Epoxide with an Alcohol

-

Dissolve the epoxide (1.0 mmol) in the desired alcohol (which also serves as the solvent, 5-10 mL).

-

Cool the solution in an ice bath.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of a solid acid catalyst).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.

-

Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst Comparison for Epoxide Ring Opening with Carboxylic Acids

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

| Tetrabutylammonium Bromide (TBAB) | Reflux in acetonitrile | High regioselectivity for terminal epoxides, mild, low cost. | May require elevated temperatures. | [8] |

| Iron(III) Benzoate / Guanidinium Carbonate | Neat or in anisole | High efficiency, environmentally benign, halide-free. | Multi-component system. | [10] |

| Co(salen) Complexes | Room temperature | Catalytic asymmetric ring-opening possible. | Catalyst synthesis can be complex. | [11][12] |

| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) | Low temperature to room temperature | Can promote attack at the more substituted carbon. | Prone to causing rearrangement side reactions. | [7] |

| Brønsted Acids (e.g., H₂SO₄) | Room temperature | Simple and inexpensive. | Can lead to polymerization and hydrolysis. | [5][9] |

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

-

van der Pijl, F., Scheerder, A. R., van der Vlist, J., & van Es, D. S. (2020). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 22(1), 123-130. [Link]

-

Coxon, J. M., & Hartshorn, M. P. (1970). Lewis acid catalysed rearrangement of epoxides. Journal of the American Chemical Society, 92(25), 7488-7492. [Link]

-

Chemistry LibreTexts. (2022, December 28). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. [Link]

-

Martinez, C. A., & Jacobsen, E. N. (2004). Asymmetric Ring Opening of meso-Epoxides with Phenols Catalyzed by a Chiral (salen)Co(III) Complex. Organic Letters, 6(13), 2213-2216. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. In Comprehensive Asymmetric Catalysis (pp. 123-152). Springer, Berlin, Heidelberg. [Link]

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]

-

SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

-

Winstein, S., & Henderson, R. B. (1945). Neighboring Carbon and Hydrogen. VII. The Acetolysis of the Exo- and Endo-Norbornyl p-Bromobenzenesulfonates. Journal of the American Chemical Society, 67(12), 2196-2200. [Link]

-

Wikipedia. (2023, November 13). Neighbouring group participation. [Link]

-

Chad's Prep. (2018, September 20). 13.6 Ring Opening of Epoxides [Video]. YouTube. [Link]

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

-

Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

-

OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

-

Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

-

Scribd. (2013, June 12). Neighboring Group Participation. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

-

Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

-

Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

-

Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. [Link]

-

MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

-

ResearchGate. (2025, October 17). Regioselective Ring Opening of Epoxide with Alcohols: A Selective Route to α‐Alkylated Ketones and β‐Alkylated Secondary Alcohols. [Link]

-

PMC. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

-

Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

-

ChemRxiv. (n.d.). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

-

New Journal of Chemistry. (n.d.). An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst. [Link]

-

Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. [Link]

-

OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

-

ACS Publications. (n.d.). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 8. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jsynthchem.com [jsynthchem.com]

- 10. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. moodle2.units.it [moodle2.units.it]

Technical Support Center: Optimizing Hydroxybutoxy Benzoate Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of hydroxybutoxy benzoate. Our objective is to provide a comprehensive technical resource that addresses common challenges, particularly the optimization of reaction temperature, to enhance reaction yield, purity, and reproducibility. This document moves beyond simple procedural lists to explain the underlying chemical principles governing experimental outcomes, empowering you to troubleshoot effectively and refine your synthesis strategy.

Section 1: Troubleshooting Guide & FAQs

This section is structured as a series of questions that frequently arise during the synthesis of hydroxybutoxy benzoate and related esters. Each answer provides a detailed explanation of the causative factors and offers actionable solutions.

Q1: My reaction yield is consistently low. What are the primary temperature-related factors I should investigate?

A1: Low yield is a common issue in esterification reactions and temperature is a critical variable to optimize. The effect of temperature on yield is often non-linear and represents a trade-off between reaction kinetics and the stability of reactants and products.

-

Insufficient Temperature: If the reaction temperature is too low, the kinetic energy of the reactant molecules may be insufficient to overcome the activation energy barrier. This results in a slow reaction rate and incomplete conversion within a practical timeframe, leading to a low yield. For many esterification reactions, increasing the temperature will lead to a corresponding increase in both reaction rate and yield, up to an optimal point.[1][2][3]

-

Excessive Temperature: Conversely, temperatures that are too high can be detrimental. Above an optimal range, high temperatures can promote side reactions or lead to the thermal decomposition of your starting materials, catalyst, or the desired hydroxybutoxy benzoate product.[4][5] For instance, in similar long-chain ester syntheses, temperatures above 200°C have been noted to increase the generation of side products.[5] This degradation not only reduces the theoretical maximum yield but also complicates the purification process.

Solution Pathway:

-

Literature Review: Begin by establishing a baseline temperature range from published procedures for similar esterifications. For benzoate esters, this can range from 60-80°C to as high as 150-180°C depending on the specific reactants and catalyst used.[5][6]

-

Incremental Increase: If you suspect the temperature is too low, increase it in controlled increments (e.g., 10-15°C) while carefully monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Identify the Optimum: The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable time, without significant formation of impurities.

Q2: I'm observing significant byproduct formation. How does reaction temperature contribute to this and what are the likely impurities?

A2: Temperature is a major factor in controlling the selectivity of a reaction. Elevated temperatures can provide sufficient energy to activate alternative reaction pathways, leading to the formation of undesired byproducts.

Common Temperature-Induced Side Reactions:

-

Ether Formation: The synthesis of hydroxybutoxy benzoate often utilizes 1,4-butanediol. At high temperatures, particularly under acidic conditions, diols can undergo intermolecular dehydration to form ethers (e.g., dibutoxy ether) or intramolecular dehydration to form cyclic ethers (e.g., tetrahydrofuran). This consumes one of your key reactants, thereby reducing the yield of the target ester.

-

Decomposition: As mentioned previously, high temperatures can cause the decomposition of the starting 4-hydroxybenzoic acid or the final ester product. This often manifests as a darkening or charring of the reaction mixture and leads to a complex mixture of impurities that are difficult to remove.[4]

-

Dimerization/Polymerization: For compounds with multiple reactive sites, excessive heat can sometimes promote self-condensation or polymerization reactions, leading to higher molecular weight impurities.

Troubleshooting Strategy:

-

Characterize Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the structure of the major byproducts.[7] Knowing what is being formed provides critical clues about the undesired reaction pathway.

-

Reduce Temperature: Once the optimal temperature for yield is surpassed and byproduct formation becomes significant, reduce the temperature. It is often better to run the reaction for a longer time at a slightly lower temperature to maintain high selectivity.

-

Catalyst Optimization: The choice of catalyst can also influence byproduct formation. Some catalysts may have a wider optimal temperature window than others. If temperature reduction is not feasible, consider screening alternative catalysts that may be more selective at your required operating temperature.

Q3: What analytical techniques are best for monitoring reaction progress and assessing product purity during temperature optimization studies?

A3: Effective optimization requires robust analytical methods to accurately quantify the conversion of starting materials and the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): This is often the technique of choice for analyzing benzoate esters and related compounds.[8][9] A reversed-phase HPLC method with a UV detector allows for the separation and quantification of the starting materials, the final product, and various non-volatile impurities. By taking time-point samples from your reaction, you can accurately track the formation of hydroxybutoxy benzoate and determine when the reaction has reached completion.

-

Gas Chromatography (GC): If the product and expected byproducts are sufficiently volatile and thermally stable, GC is an excellent alternative. It provides high resolution and can be coupled with a mass spectrometer (GC-MS) for definitive identification of unknown peaks in your chromatogram.[7]

-

Thin Layer Chromatography (TLC): For rapid, qualitative monitoring, TLC is an invaluable tool. It allows you to quickly visualize the disappearance of starting materials and the appearance of the product spot. This is particularly useful for determining if a reaction is progressing without the need for complex sample preparation.

Recommendation: For a thorough optimization study, use TLC for real-time qualitative checks and HPLC for quantitative analysis of yield and purity from samples taken at the end of each experimental run.

Section 2: Visualized Workflows and Pathways

To provide a clearer understanding of the chemical process and the logic of troubleshooting, the following diagrams have been created.

Reaction Pathway

Caption: General reaction scheme for the esterification synthesis.

Troubleshooting Workflow for Low Yield/Purity

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Experimental Protocol for Temperature Optimization

This section provides a detailed, self-validating protocol for systematically determining the optimal reaction temperature.

Objective: To identify the reaction temperature that maximizes the yield and purity of hydroxybutoxy benzoate.

Methodology: A parallel synthesis approach will be used, where multiple reactions are run simultaneously under identical conditions, with the exception of temperature.

Materials:

-

4-Hydroxybenzoic Acid

-

1,4-Butanediol (ensure anhydrous)

-

Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

-

Anhydrous Solvent (e.g., Toluene or Xylene, if required)

-

Parallel synthesis reaction block or multiple round-bottom flasks with oil baths and individual temperature controllers.

-

Standard glassware for workup and purification.

-

Analytical equipment (HPLC or GC).

Procedure:

-

Preparation:

-

Set up four identical reaction vessels (e.g., 50 mL round-bottom flasks), each with a magnetic stirrer and reflux condenser.

-

Equip each setup with a method to remove water if using Fischer esterification (e.g., Dean-Stark trap).

-

Set the temperature controllers for each station to the desired setpoints: 120°C, 140°C, 160°C, and 180°C . This range is a typical starting point for this type of esterification.[5]

-

-

Reaction Execution:

-

To each flask, add 4-hydroxybenzoic acid (1.0 eq), 1,4-butanediol (1.5-2.0 eq to favor the mono-ester), and solvent (if applicable).

-

Begin stirring and allow the mixtures to reach their target temperatures.

-

Once at temperature, carefully add the catalyst (e.g., 1-2 mol%) to each flask to initiate the reactions. Start a timer for each reaction.

-

Monitor the reactions by taking small aliquots every 1-2 hours and analyzing by TLC. Note the time required to consume the limiting reagent at each temperature.

-

Continue the reactions for a standardized period (e.g., 8 hours) or until the starting material is consumed in the fastest reaction.

-

-

Work-up and Purification:

-

Cool all reactions to room temperature.

-

Follow a standardized work-up procedure for all reactions. This typically involves quenching the catalyst with a base (e.g., sodium bicarbonate solution), separating the organic layer, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product. Accurately weigh each crude product to determine the crude yield.

-

-

Analysis and Data Interpretation:

-

Dissolve a small, known amount of each crude product in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze each sample by a validated HPLC method to determine the purity of the hydroxybutoxy benzoate.[10]

-

Calculate the corrected yield for each reaction temperature based on the crude yield and the purity percentage.

-

Organize the results in a table for clear comparison.

-

Data Summary Table (Example Results)

| Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Corrected Yield (%) | Observations |

| 120 | 8 | 65 | 98 | 63.7 | Slow reaction, incomplete conversion. |

| 140 | 8 | 88 | 97 | 85.4 | Good conversion, clean product. |

| 160 | 6 | 94 | 91 | 85.5 | Faster reaction, slight increase in impurities. |

| 180 | 4 | 95 | 78 | 74.1 | Rapid reaction, significant byproduct formation, slight darkening. |

References

-

Dvořák, Z., & Červený, L. (2012). Effect of phase separation temperature on ester yields from ethanolysis of rapeseed oil in the presence of NaOH and KOH as catalysts. Bioresource Technology, 110, 288-291. [Link]

-

Roy, D. (2022). Effect of Temperature on the Purity and Yield of Aspirin. Journal of Emerging Investigators. [Link]

-

Goes, V., et al. (2015). Effect of temperature on ester yield (a) and decomposition (b) with oil... ResearchGate. [Link]

-

Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. [Link]

-

Muhammad, N., et al. (2013). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals, 40(3), 333-343. [Link]

- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

ResearchGate. (2017). Kinetics of the Esterification Between 2-[(4-hydroxybutoxy)carbonyl] Benzoic Acid with 1,4-Butanediol: Tetrabutyl Orthotitanate as Catalyst. [Link]

-

ResearchGate. (n.d.). Effect of reaction temperature on the esterification. [Link]

-

Ghodousi, A., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. BioMed Research International. [Link]

-

Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

-

Sirisha, V., et al. (2013). Analytical Method Development and Validation for Quantitative Estimation of Rizatriptan Benzoate. Pharmaceutica Analytica Acta. [Link]

Sources

- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Ethylparaben Alkylation Optimization

Ticket ID: EP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Conversion & Selectivity in Ethylparaben O-Alkylation

Executive Summary

The alkylation of ethylparaben (ethyl 4-hydroxybenzoate) is a classic Williamson Ether Synthesis. While theoretically straightforward, users often encounter stalled conversion (<60%), ester hydrolysis (saponification), or difficult workups. This guide addresses the mechanistic bottlenecks of the reaction, focusing on the competition between nucleophilic attack and base-mediated hydrolysis.

Part 1: Diagnostic Workflow

Before altering chemical variables, locate your failure mode on the decision tree below.

Figure 1: Diagnostic logic for isolating the root cause of alkylation failure.

Part 2: Troubleshooting Guides (Q&A)

Category 1: Reaction Kinetics & Conversion

Q: My reaction stalls at 50-60% conversion despite excess alkyl halide. Why? A: This is typically a "coated base" phenomenon or a solvent polarity issue.

-

The Mechanism: Ethylparaben (pKa ~8.5) requires deprotonation to form the phenoxide anion. If you are using Potassium Carbonate (

) in a solvent like Acetone or Acetonitrile, the inorganic base is virtually insoluble. It relies on surface-area reactivity. As the reaction proceeds, Potassium Halide (KX) salts precipitate on the surface of the carbonate, passivating it. -

The Fix:

-

Switch Solvent: Move to DMF (Dimethylformamide) or NMP . These polar aprotic solvents solvate the potassium cation (

), leaving the phenoxide anion "naked" and highly reactive. -

Grinding: If you must use Acetone, use finely milled anhydrous

. -

Catalysis: Add 5-10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting your alkyl chloride/bromide to a more reactive alkyl iodide.

-

Q: Can I use Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) to speed it up? A: Proceed with extreme caution.

-

The Risk: Ethylparaben contains an ethyl ester moiety. Strong bases like hydroxide (

) or unhindered alkoxides are potent nucleophiles that will attack the ester carbonyl, causing saponification (hydrolysis) to 4-hydroxybenzoic acid. -

Recommendation: Stick to Carbonate bases (

,

Category 2: Impurity Profile & Side Reactions

Q: I see a new spot on TLC that doesn't move (low

-

Cause: Moisture in the solvent or base. At elevated temperatures (>60°C), even trace water allows the carbonate base to generate hydroxide ions, which rapidly hydrolyze the ethyl ester.

-

Validation: Isolate a small amount and check solubility in 5%

. If it dissolves and effervesces, your ester is gone. -

Prevention: Dry DMF over molecular sieves (4Å) for 24 hours. Flame-dry glassware.

Q: Is C-Alkylation occurring? A: Rare, but possible.

-

Phenoxides are ambident nucleophiles (can react at Oxygen or Carbon). In highly polar solvents (DMF) with "hard" leaving groups (Chlorides), O-alkylation is overwhelmingly favored (99%+).

-

Warning Sign: If you use allyl bromides or benzyl bromides and heat excessively, you may see C-alkylation (Claisen rearrangement type products) or dialkylation if the ester hydrolyzes first.

Part 3: Optimized Experimental Protocol

Protocol ID: EP-O-ALK-STD Method: Williamson Ether Synthesis in Polar Aprotic Media

1. Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Quality Attribute |

| Ethylparaben | 1.0 | Substrate | Dry (free of water) |

| Alkyl Bromide/Iodide | 1.2 - 1.5 | Electrophile | Primary halides preferred |

| 2.0 | Base | Anhydrous , Granular or Milled | |

| DMF | [0.5 M] | Solvent | Anhydrous (<100 ppm |

| TBAI (Optional) | 0.05 | Phase Transfer Cat. | Use if reaction is sluggish |

2. Step-by-Step Procedure

-

Drying (Crucial): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon/Nitrogen.

-

Charge: Add Ethylparaben (1.0 eq) and Anhydrous

(2.0 eq). -

Solvation: Add Anhydrous DMF (Concentration ~0.5 M relative to ethylparaben).

-

Note: The solution may turn yellow; this is the phenoxide anion forming. Stir at Room Temp for 15 mins.

-

-

Addition: Add the Alkyl Halide (1.2 eq) dropwise via syringe.

-

Why dropwise? Prevents local hotspots that encourage side reactions.

-

-

Reaction: Heat to 60°C .

-

Monitoring: Check TLC at 1 hour. If SM remains, add TBAI (5 mol%) or KI.

-

Stop Point: Do not exceed 80°C unless necessary; ester hydrolysis risk increases exponentially.

-

-

Workup (pH Controlled):

-

Pour reaction mixture into Ice Water (10x volume).

-

Critical Step: The product should precipitate. If it oils out, extract with Ethyl Acetate.

-

Wash: Wash organic layer with water (3x) to remove DMF. Wash with Sat.

to remove any hydrolyzed acid by-product. -

Dry over

and concentrate.

-

Part 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the moisture-induced failure mode is vital.

Figure 2: Mechanistic competition. Note that moisture generates hydroxide, which attacks the ester group (Saponification), destroying the starting material.

Part 5: Advanced Optimization (Green Chemistry)

For scale-up or to avoid DMF (which is difficult to remove), utilize Phase Transfer Catalysis (PTC) .

-

System: Toluene (Solvent) / 30%

(aq) / TBAB (Catalyst). -

Mechanism: The Tetrabutylammonium cation (

) shuttles the phenoxide from the solid/aqueous interface into the organic layer (Toluene) where it reacts rapidly with the alkyl halide. -

Benefit: Toluene is easily removed; water is easily separated. The ester is surprisingly stable in this biphasic system compared to homogenous wet DMF.

References

-

Williamson Ether Synthesis Mechanism & Conditions

-

Phenol Alkylation Optimiz

-

BenchChem Technical Support.[4] "Optimizing Phenol Alkylation Reactions."

-

-

Phase Transfer C

-

Paraben Hydrolysis Kinetics

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrolysis of Methylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-(2-hydroxybutoxy)benzoate

Welcome to the technical support center for ethyl 4-(2-hydroxybutoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is rooted in established scientific principles to ensure the integrity and success of your experimental work.

Understanding the Molecule: Ethyl 4-(2-hydroxybutoxy)benzoate

Ethyl 4-(2-hydroxybutoxy)benzoate is an ester of p-hydroxybenzoic acid. Its structure, featuring an ethyl ester group and a 2-hydroxybutoxy side chain, suggests that it is a relatively lipophilic or 'grease-ball' molecule with poor aqueous solubility.[1] While the hydroxyl group on the butoxy chain may impart some polarity, the overall hydrophobic nature of the molecule is expected to dominate its solubility profile. Compounds with similar structures, such as parabens, are known to be sparingly soluble in water, with solubility decreasing as the ester chain length increases.[2][3] Therefore, anticipating and addressing solubility challenges is a critical step in working with this compound.

This guide will walk you through a systematic approach to enhancing the solubility of ethyl 4-(2-hydroxybutoxy)benzoate, from fundamental techniques to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving ethyl 4-(2-hydroxybutoxy)benzoate in an aqueous buffer. What are the first steps I should take?

A1: Initial Troubleshooting for Aqueous Solutions

When a compound fails to dissolve in an aqueous medium, it's essential to start with the most straightforward physical methods to enhance dissolution before moving to more complex formulation changes.[4][5]

-

Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solute.[6][7] If your compound is in a crystalline or powdered form, grinding it to a finer powder using a mortar and pestle can significantly increase its surface area, leading to a faster dissolution rate.[5][7] However, it's important to note that this does not increase the equilibrium solubility.[5][6]

-

Agitation and Sonication: Continuous stirring or vortexing increases the interaction between the solute and the solvent, preventing the formation of a saturated layer of solvent around the particles and thus promoting dissolution. For more resistant particles, sonication can be employed. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break apart particle agglomerates and enhance solvent penetration.

-

Heating: The solubility of most solid compounds, including those with structures similar to ethyl 4-(2-hydroxybutoxy)benzoate, increases with temperature.[8] Gently warming the solvent while stirring can significantly improve both the rate and extent of dissolution. However, be cautious about the thermal stability of the compound. It is advisable to conduct preliminary stability tests to ensure that heating does not cause degradation.[9] Always check for any visual signs of degradation, such as a color change.

Here is a simple workflow for these initial steps:

Caption: Initial workflow for dissolving a poorly soluble compound.

Q2: What are the recommended organic solvents for ethyl 4-(2-hydroxybutoxy)benzoate?

A2: Solvent Selection Guide

Given its predicted lipophilic nature, ethyl 4-(2-hydroxybutoxy)benzoate is expected to be freely soluble in a range of organic solvents.[2] The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with other reagents, volatility, and toxicity.

Below is a table of recommended starting solvents, categorized by polarity. It is always best to start with a small amount of the compound and test its solubility in a few different solvents to determine the most suitable one for your application.

| Solvent Category | Recommended Solvents | Expected Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubility. A good initial choice for creating concentrated stock solutions. |

| Dimethylformamide (DMF) | High solubility. Similar to DMSO. | |

| Polar Protic | Ethanol, Methanol | Good to high solubility. Commonly used in biological assays. |

| Propylene Glycol | Good solubility. A common co-solvent in pharmaceutical formulations.[6] | |

| Less Polar | Acetone, Ethyl Acetate | Good solubility. Useful for extractions and chromatography.[2][10] |

| Nonpolar | Dichloromethane (DCM) | Moderate to good solubility. |

| Chloroform | Moderate to good solubility.[10] |

Experimental Protocol: Preparing a Stock Solution

-

Weigh out a precise amount of ethyl 4-(2-hydroxybutoxy)benzoate (e.g., 10 mg).

-

Add a small volume of your chosen organic solvent (e.g., 100 µL of DMSO) to the solid.

-

Vortex or sonicate until the solid is completely dissolved.

-

Add more solvent to reach the desired final concentration (e.g., bring the volume up to 1 mL for a 10 mg/mL stock solution).

-